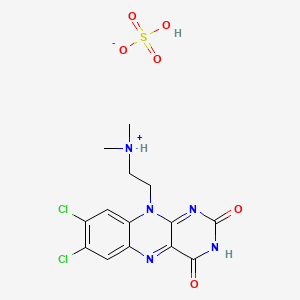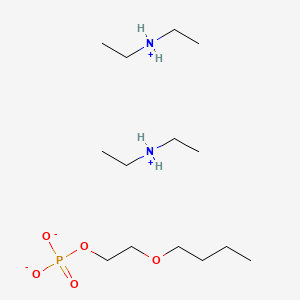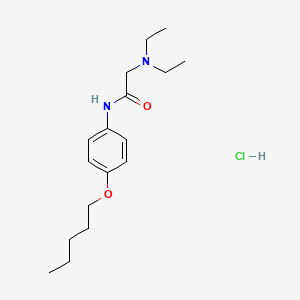
2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a diethylamino group, a pentyloxy group, and an acetamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(pentyloxy)aniline with chloroacetyl chloride to form 4-(pentyloxy)phenylacetyl chloride. This intermediate is then reacted with diethylamine to yield the desired product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including its use as an analgesic or anesthetic agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The diethylamino group can interact with receptors or enzymes, modulating their activity. The pentyloxy group may enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The acetamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Diethylamino)-N-(4-(methoxy)phenyl)acetamide hydrochloride
- 2-(Diethylamino)-N-(4-(ethoxy)phenyl)acetamide hydrochloride
- 2-(Diethylamino)-N-(4-(butoxy)phenyl)acetamide hydrochloride
Uniqueness
2-(Diethylamino)-N-(4-(pentyloxy)phenyl)acetamide hydrochloride is unique due to the presence of the pentyloxy group, which imparts distinct physicochemical properties compared to its analogs. This structural variation can influence its solubility, lipophilicity, and interaction with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
41241-00-3 |
|---|---|
Molecular Formula |
C17H29ClN2O2 |
Molecular Weight |
328.9 g/mol |
IUPAC Name |
2-(diethylamino)-N-(4-pentoxyphenyl)acetamide;hydrochloride |
InChI |
InChI=1S/C17H28N2O2.ClH/c1-4-7-8-13-21-16-11-9-15(10-12-16)18-17(20)14-19(5-2)6-3;/h9-12H,4-8,13-14H2,1-3H3,(H,18,20);1H |
InChI Key |
PHQXNGPGKCOCFD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)NC(=O)CN(CC)CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-3-[4-(propan-2-yl)cyclohex-1-en-1-yl]propan-1-ol](/img/structure/B13737114.png)
![tert-butyl N-[(2R)-1-amino-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13737128.png)
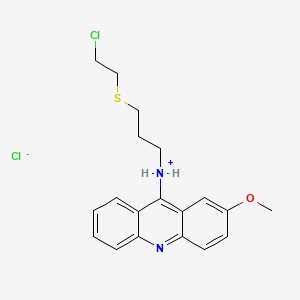
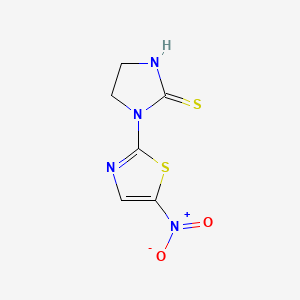
![4-Chloro-5,7-dihydro-2-methylfuro[3,4-D]pyrimidine](/img/structure/B13737136.png)

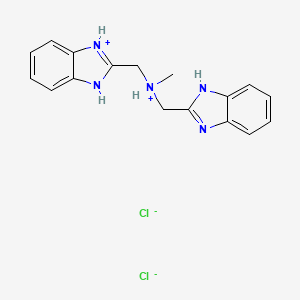
![disodium;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate;hydrate](/img/structure/B13737152.png)
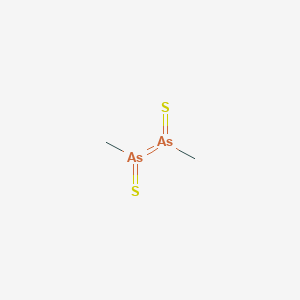
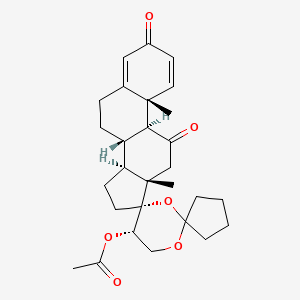
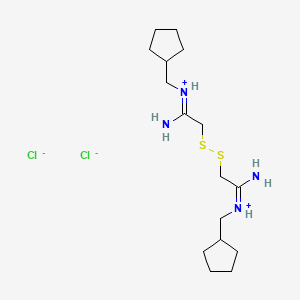
![4-[4-Hydroxy-3-(2-methylprop-2-enyl)phenyl]-2-(2-methylprop-2-enyl)phenol](/img/structure/B13737168.png)
